molecular formula C5H15N3O4S B8778908 N-butylguanidine sulfate CAS No. 4121-86-2

N-butylguanidine sulfate

Cat. No.: B8778908
CAS No.: 4121-86-2
M. Wt: 213.26 g/mol
InChI Key: QHYGFUYNHIWHLC-UHFFFAOYSA-N
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Description

N-Butylguanidine sulfate is a guanidine derivative characterized by a butyl alkyl chain attached to the guanidine core, forming a sulfate salt. Guanidine compounds are known for their strong basicity and versatile applications in pharmaceuticals, agrochemicals, and industrial synthesis. For instance, Agmatine sulfate (guanidinylbutylamine sulfate), a related compound, is synthesized via routes involving 1,4-butanediamine and S-methyl isothiourea sulfate, as described in . This suggests that this compound may share similar synthetic strategies, such as alkylation of guanidine precursors or sulfonation reactions .

Properties

CAS No.

4121-86-2

Molecular Formula

C5H15N3O4S

Molecular Weight

213.26 g/mol

IUPAC Name

2-butylguanidine;sulfuric acid

InChI

InChI=1S/C5H13N3.H2O4S/c1-2-3-4-8-5(6)7;1-5(2,3)4/h2-4H2,1H3,(H4,6,7,8);(H2,1,2,3,4)

InChI Key

QHYGFUYNHIWHLC-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(N)N.OS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Basicity : Guanidine derivatives exhibit strong basicity (pKa ~13.6), but alkyl substituents may slightly modulate this property.

Analytical Characterization

Spectroscopic methods (IR, NMR) are standard for verifying structure and purity. For example, reports IR peaks at 3482 cm⁻¹ (NH stretching) and 1129 cm⁻¹ (SO₂ symmetric stretching) for a guanidine sulfonamide derivative, which aligns with typical sulfate functional groups .

Critical Analysis of Divergences

  • Safety Profiles : N-Butylguanidine hydrochloride () has documented safety data, but its sulfate counterpart may differ in toxicity due to counterion effects.
  • Synthetic Complexity : Butyl derivatives require longer reaction times for alkylation compared to methyl/ethyl analogs, as inferred from .

Q & A

Q. What guidelines should be followed when publishing contradictory findings on this compound’s applications?

  • Methodological Answer:
  • Transparency: Disclose all experimental conditions (e.g., humidity, light exposure) in supplementary materials.
  • FAIR Data Principles: Ensure datasets are Findable, Accessible, Interoperable, and Reusable via repositories like Figshare.
  • Conflict Declaration: Acknowledge funding sources and potential biases (e.g., institutional partnerships) in the ethics statement .

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